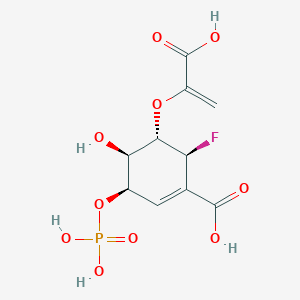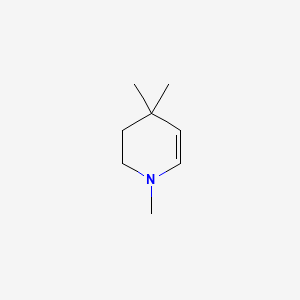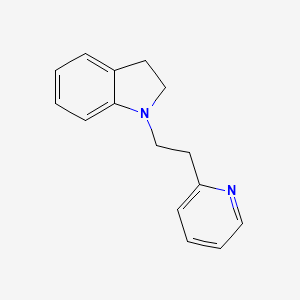![molecular formula C12H15N3O4 B13738656 benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 1,4-diamino-1,4-dioxobutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate typically involves the protection of amine groups using carbamate protecting groups. One common method is the use of the carboxybenzyl (CBz) group, which can be installed and removed under relatively mild conditions. The CBz group can be removed using catalytic hydrogenation (Pd-C, H2) .
Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of catalytic hydrogenation and three-component coupling reactions can be scaled up to produce the compound in significant quantities for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several scientific research applications:
Industry: The compound is used in the production of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or interact with receptors to exert its effects. The specific molecular targets and pathways involved depend on the particular application and context.
Vergleich Mit ähnlichen Verbindungen
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: A simpler compound with a benzyl group attached to a carbamate moiety.
Carboxybenzyl (CBz) derivatives: Compounds with a benzyl group and a carbamate protecting group.
Peptide-based carbamates: Compounds used in peptide synthesis and modification.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H15N3O4 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-9(11(14)17)15-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H2,14,17)(H,15,18)/t9-/m1/s1 |
InChI-Schlüssel |
NGQXBWKMPPALND-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


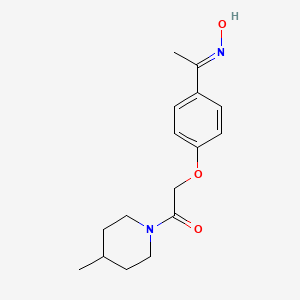
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
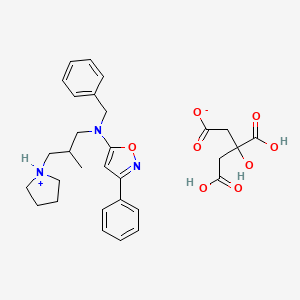
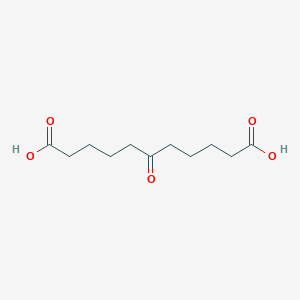

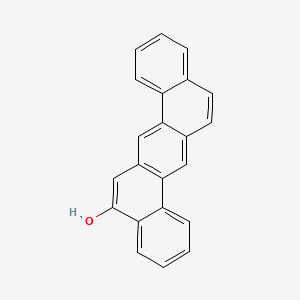
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

